3-Methyl-7-Azaindol-5-carbonsäure

Übersicht

Beschreibung

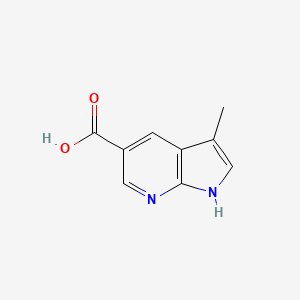

3-Methyl-7-azaindole-5-carboxylic acid, also known as 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a chemical compound with the molecular formula C9H8N2O2 . It is a reactant for the synthesis of azaindol derivatives, which are new acrosin inhibitors. It is also used for the preparation of triazoles via regioselective heterocyclization reactions .

Molecular Structure Analysis

The molecular structure of 3-Methyl-7-azaindole-5-carboxylic acid can be represented by the SMILES notation: OC(=O)C1=CNC2=NC=CC=C12 . This indicates that the molecule contains a carboxylic acid group (COOH) attached to a 7-azaindole ring, which is further substituted with a methyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen

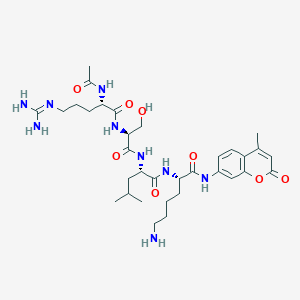

Synthese von Acrosin-Inhibitoren

“3-Methyl-7-Azaindol-5-carbonsäure” kann als Reaktant bei der Synthese von Azaindol-Derivaten verwendet werden, die als neue Acrosin-Inhibitoren wirken. Acrosin ist ein proteolytisches Enzym, das eine Schlüsselrolle im Befruchtungsprozess spielt, und Inhibitoren von Acrosin können in kontrazeptiven Medikamenten verwendet werden .

Herstellung von Triazolen

Diese Verbindung dient als Reaktant für die Herstellung von Triazolen durch regioselektive Heterocyclisierungsreaktionen. Triazole sind in verschiedenen Bereichen wie Pharmazie, Landwirtschaft und Materialwissenschaften aufgrund ihrer Stabilität und biologischen Aktivität wichtig .

Herbizide Aktivität

Azaindol-Derivate haben sich gezeigt, dass sie herbizide Aktivität aufweisen. Obwohl dies für “this compound” nicht direkt erwähnt wird, ist es plausibel, dass diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit anderen Azaindolen an der Synthese von Herbiziden beteiligt sein könnte .

Antikrebsanwendungen

Indol-Derivate, zu denen auch Azaindole gehören, werden zunehmend für ihr Potenzial zur Behandlung von Krebszellen erkannt. Sie zeigen verschiedene biologisch wichtige Eigenschaften und sind in Verbindungen vorhanden, die zur Krebsbehandlung verwendet werden .

Synthese von Indol-Derivaten

Die Verbindung kann an der Synthese verschiedener Indol-Derivate beteiligt sein. Indole sind weit verbreitete Moleküle in zahlreichen biologisch aktiven Verbindungen und werden zur Behandlung verschiedener Arten von Erkrankungen eingesetzt .

Pharmazeutische Forschung

Angesichts ihrer Rolle bei der Synthese biologisch aktiver Moleküle könnte “this compound” auch in der pharmazeutischen Forschung verwendet werden, um neue Therapeutika zu entwickeln .

Safety and Hazards

The safety data sheet for 7-Azaindole-3-carboxylic acid indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . The safety and hazards of 3-Methyl-7-azaindole-5-carboxylic acid might be similar, but specific information is not available in the search results.

Wirkmechanismus

Target of Action

Azaindole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic derivatives . They are often used in the synthesis of biologically active compounds for the treatment of various disorders .

Mode of Action

The exact mode of action can vary depending on the specific azaindole derivative and its target. For example, some azaindole derivatives have been reported to function as p38 MAP kinase inhibitors .

Biochemical Pathways

Azaindole derivatives can affect various biochemical pathways. For instance, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of azaindole derivatives can be diverse, depending on the specific compound and its targets. For example, some azaindole derivatives have been found to have antiproliferative effects, inhibiting the growth of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of azaindole derivatives. For instance, the safety data sheet for a related compound, 1-Methyl-7-azaindole-5-carboxylic acid, advises avoiding dust formation and breathing in mist, gas, or vapors .

Eigenschaften

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWMYWSNNVONBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210631 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-93-7 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

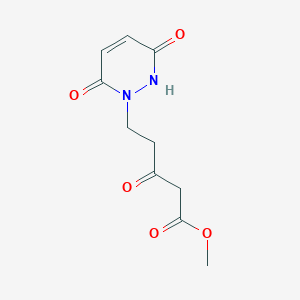

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)

![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)

![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)